1-(Trifluoromethyl)cycloheptanol

説明

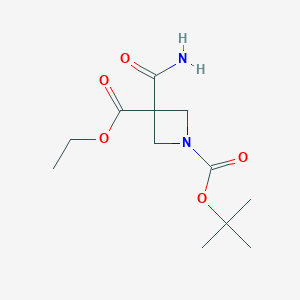

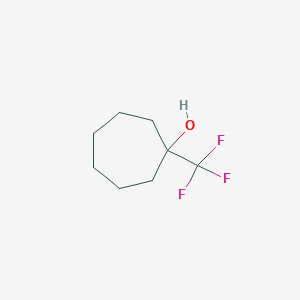

1-(Trifluoromethyl)cycloheptanol (CAS# 1248683-84-2) is a useful research chemical . It has a molecular weight of 182.18 and a molecular formula of C8H13F3O .

Synthesis Analysis

The synthesis of 1-(Trifluoromethyl)cycloheptanol is typically conducted in a laboratory setting . The reaction involves the reduction of cycloheptanone using sodium borohydride (NaBH4) as a reducing agent in an alcoholic medium .Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)cycloheptanol includes a seven-membered ring of carbon atoms with a single hydroxyl (-OH) group attached, making it an alcohol . It also contains a trifluoromethyl group (-CF3).Chemical Reactions Analysis

The trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The oxidation of cyclohexane is an essential chemical reaction for the industrial manufacture of cyclohexanol and cyclohexanone .Physical And Chemical Properties Analysis

1-(Trifluoromethyl)cycloheptanol is a polar molecule due to the presence of a hydroxyl group . This allows it to form hydrogen bonds, increasing its boiling point compared to hydrocarbons of similar molecular weight .科学的研究の応用

1. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

- Summary of Application: The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been an active topic in synthetic chemistry. Recently, radical trifluoromethylation by photoredox catalysis has emerged .

- Methods of Application: Photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been used. These can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .

- Results or Outcomes: This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions. These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .

2. Advances in the Development of Trifluoromethoxylation Reagents

- Summary of Application: The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in high demand in nearly every area of the chemical industry .

- Methods of Application: This radical trifluoromethoxylation reagent was afforded through three-step synthesis starting from commercially available 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene 90 and (3,5-bis(trifluoromethyl)-phenyl)methanamine 91 .

- Results or Outcomes: As a reflection of this apparent methodological deficit, pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .

3. Reactivity of Anodically Generated Trifluoromethyl Radicals

- Summary of Application: An in-depth study of the reaction of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water is presented .

- Methods of Application: The radicals are readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source, with concomitant reduction of water .

- Results or Outcomes: The study provides insights into the reactivity of anodically generated trifluoromethyl radicals .

4. 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

5. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

- Summary of Application: This process involves the development of new methodologies for trifluoromethylation. The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds .

- Methods of Application: Photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been used .

- Results or Outcomes: This strategy provides a new protocol for photocatalytic radical reactions .

6. Electrophilic Trifluoromethylselenolation of Boronic Acids

- Summary of Application: This process involves the reaction of trifluoromethylselenyl chloride with boronic acids .

- Methods of Application: The reaction is carried out using a stoichiometric amount of copper .

- Results or Outcomes: The expected products have been obtained with moderate yields .

7. 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

8. Hydrogenation of Hexatrifluoromethylbenzene

- Summary of Application: This process involves the hydrogenation of hexatrifluoromethylbenzene to produce all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane .

- Methods of Application: The reaction is carried out using a stoichiometric amount of hydrogen .

- Results or Outcomes: The expected product, all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane, has been obtained .

Safety And Hazards

1-(Trifluoromethyl)cycloheptanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

将来の方向性

特性

IUPAC Name |

1-(trifluoromethyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-3-1-2-4-6-7/h12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAPEXREYIZHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)cycloheptanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

amine](/img/structure/B1443346.png)

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)